REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[CH:16][CH:17]=[CH:18][C:19]([OH:21])=[O:20])=[CH:11][C:10]=1[O:22][CH3:23])C1C=CC=CC=1.[H][H]>CN(C)C=O.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[CH:11][C:10]=1[O:22][CH3:23]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)C=CC=CC(=O)O)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
22 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 60° C.
|
Type
|
FILTRATION
|
Details
|
After filtering the solvent
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo to a great extent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 1 l of dichloromethane
|
Type
|
WASH
|
Details
|
washed with 2 l of water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with 1.5 l of saturated NaHCO3 -solution
|
Type
|
EXTRACTION
|
Details
|
After acidification of the aqueous phase with hydrochloric acid the product was extracted with 1 l of dichloromethane
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off in vacuo
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1)CCCCC(=O)O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |